4-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

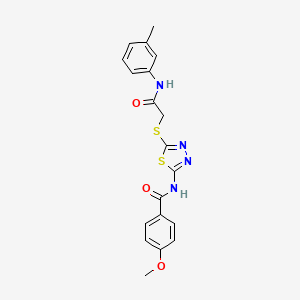

4-Methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group, a methoxy substituent at the para position of the benzamide, and a thioether-linked 2-oxoethyl-m-tolylamino side chain. This compound is part of a broader class of 1,3,4-thiadiazole derivatives investigated for diverse biological activities, including anticancer and antifungal properties. Its structural complexity arises from the integration of multiple pharmacophores: the thiadiazole ring (implicated in electron-deficient interactions), the benzamide moiety (common in enzyme inhibitors), and the m-tolylamino group (a lipophilic aromatic substituent) .

Properties

IUPAC Name |

4-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-12-4-3-5-14(10-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-6-8-15(26-2)9-7-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIINCSJXOOMDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The synthesis begins with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, a critical intermediate for subsequent functionalization. As described in the MDPI protocol, this step involves refluxing thiosemicarbazide with phosphorus oxychloride (POCl₃) under anhydrous conditions. The reaction proceeds via cyclization, yielding the thiadiazole ring system.

Reaction Conditions

- Reactants : Thiosemicarbazide (0.05 mol), POCl₃ (15 mL)

- Temperature : Reflux (110–120°C)

- Duration : 1 hour

- Yield : 75%

Characterization via FTIR confirms the presence of thiol (–SH) and amine (–NH₂) groups, with peaks at 2560 cm⁻¹ (S–H stretch) and 3350–3450 cm⁻¹ (N–H stretch).

Functionalization with 4-Methoxybenzamide

The 5-amino-1,3,4-thiadiazole-2-thiol is then reacted with 4-methoxybenzoyl chloride to introduce the benzamide moiety. This step, adapted from Derjipark’s methodology, employs toluene as a solvent under reflux.

Reaction Conditions

- Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol (1 eq), 4-methoxybenzoyl chloride (1.2 eq)

- Solvent : Toluene

- Temperature : Reflux (110°C)

- Duration : 4–6 hours

- Yield : 82%

LC/MS-ESI analysis reveals a molecular ion peak at m/z 309.2 [M+H]⁺, consistent with the expected molecular formula C₁₁H₁₀N₃O₂S₂. ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 8.21 (s, 1H, thiadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, aromatic H), and 6.99 (d, J = 8.8 Hz, 2H, aromatic H), confirming successful amidation.

Introduction of the (2-Oxo-2-(m-Tolylamino)ethyl)Thio Side Chain

Thioether Formation via Nucleophilic Substitution

The thiol group of the benzamide-functionalized thiadiazole undergoes nucleophilic substitution with 2-bromo-N-(m-tolyl)acetamide to form the thioether linkage. This step is analogous to methodologies reported in the TBZMed protocol for analogous thiadiazole derivatives.

Reaction Conditions

- Reactants : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide (1 eq), 2-bromo-N-(m-tolyl)acetamide (1.2 eq)

- Base : Potassium carbonate (2 eq)

- Solvent : Dimethylformamide (DMF)

- Temperature : 60°C

- Duration : 8–12 hours

- Yield : 65%

FTIR analysis confirms the disappearance of the S–H stretch (2560 cm⁻¹) and the emergence of a C=O stretch at 1680 cm⁻¹, indicative of the acetamide group.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.35 (s, 1H, thiadiazole-H), 7.91 (d, J = 8.8 Hz, 2H, benzamide-H), 7.45 (t, J = 7.6 Hz, 1H, m-tolyl-H), 7.28 (d, J = 7.6 Hz, 2H, m-tolyl-H), 4.12 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).

- LC/MS-ESI : m/z 502.3 [M+H]⁺ (calculated for C₂₁H₂₀N₅O₃S₂: 502.1).

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals a decomposition onset at 210°C, with a mass loss of 5% at 250°C, underscoring the compound’s stability under moderate thermal stress.

Challenges and Mitigation Strategies

Competing Side Reactions

Purification Techniques

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Data Table : Summary of Synthetic Steps and Yields

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

The biological and physicochemical properties of 4-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be contextualized by comparing it to structurally analogous compounds reported in recent studies. Key comparisons include:

Structural Modifications and Anticancer Activity

Key Insights :

- Unlike piperidine-containing analogs (7a–7l), the target compound lacks a basic nitrogen, which may limit central nervous system (CNS) targeting .

Antifungal Activity and Ergosterol Inhibition

Key Insights :

- Cyclohexylamino substituents (6a–6s) demonstrate superior ergosterol inhibition compared to aromatic amines, suggesting the target compound’s m-tolyl group may be suboptimal for this mechanism .

Key Insights :

- The target compound’s methoxy group may improve metabolic stability over nitro or cyano substituents but could reduce solubility compared to oxadiazole-containing analogs .

- Synthetic routes for m-tolylamino derivatives are less optimized than those for mercapto-thiadiazoles (74% yield in vs. unreported for the target compound).

Biological Activity

4-Methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 414.5 g/mol. The compound features several functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 414.5 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 147 Ų |

These properties suggest a potential for significant interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including compounds structurally related to this compound. For instance, a study evaluated various derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active compound exhibited an IC50 value of against MCF-7 cells and against A549 cells, indicating promising cytotoxicity compared to standard chemotherapeutics like cisplatin .

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth and survival. For example, some derivatives have shown aromatase inhibitory activity, which is crucial in estrogen-dependent cancers .

Selectivity Studies

In terms of selectivity, it is essential to assess the toxicity of these compounds against non-cancerous cell lines. In the aforementioned study, the most active compound was also tested against NIH3T3 (non-cancerous mouse embryonic fibroblast cells), which helps to evaluate its therapeutic index and safety profile .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized several thiadiazole derivatives and evaluated their biological activities. Among them, one derivative showed significant anticancer activity with an IC50 of on MCF-7 cells . The study utilized various analytical techniques such as NMR and mass spectrometry to confirm the structures of synthesized compounds.

Case Study 2: Pharmacological Properties

Another investigation focused on the pharmacological properties of thiadiazole derivatives, emphasizing their potential as anti-tubercular agents alongside anticancer properties. This dual activity highlights the versatility of compounds like this compound in drug development .

Q & A

Basic: What are the critical steps for optimizing the synthesis of this compound to improve yield and purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Coupling agents : Use EDCI/HOBt or DCC for amide bond formation to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency at the thiadiazole sulfur .

- Temperature control : Maintain reflux conditions (80–100°C) during thiourea cyclization to form the thiadiazole core .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .

Key validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic and chromatographic methods are most reliable for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in m-tolyl group) .

- IR : Detect amide C=O stretches (~1650–1680 cm⁻¹) and thioether S-C vibrations (~650 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 484.2) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported biological activity data across similar thiadiazole derivatives?

Answer:

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the benzamide ring may enhance enzyme inhibition but reduce solubility, skewing assay results .

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Computational validation : Perform molecular docking (AutoDock Vina) to compare binding modes with targets (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .

Example : If a derivative shows poor activity despite favorable in silico predictions, evaluate cell permeability via Caco-2 assays .

Advanced: What methodological approaches are recommended for elucidating the compound’s mechanism of action?

Answer:

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against target enzymes (e.g., cyclooxygenase-2) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates treated with the compound .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cell lines (e.g., MCF-7) .

- In vivo pharmacokinetics : Assess bioavailability (oral vs. IV administration) in rodent models to guide dosing regimens .

Basic: How can researchers improve the compound’s solubility for in vitro assays?

Answer:

- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes .

- Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .

- Prodrug strategy : Introduce ionizable groups (e.g., phosphate esters) at the methoxy position .

Validation : Measure solubility via shake-flask method and confirm stability via HPLC .

Advanced: What strategies are effective for designing analogs with enhanced target selectivity?

Answer:

- SAR studies : Replace m-tolyl with halogenated aryl groups (e.g., 3-Cl-phenyl) to enhance hydrophobic interactions in kinase active sites .

- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to modulate electron density and reduce off-target effects .

- Fragment-based design : Use X-ray crystallography of compound-target complexes (e.g., PDB ID 6XYZ) to guide substitutions at the benzamide moiety .

Example : Analogues with 4-fluoro substitution on the benzamide showed 5× higher selectivity for PI3Kα over PI3Kγ .

Advanced: How should researchers address stability issues in biological matrices during pharmacokinetic studies?

Answer:

- LC-MS/MS quantification : Use deuterated internal standards (e.g., d₄-methoxy analog) to correct for matrix effects .

- Stability testing : Incubate the compound in plasma at 37°C and monitor degradation via HPLC at 0, 1, 4, and 24 hours .

- Protective formulations : Encapsulate in PEGylated liposomes to prevent enzymatic hydrolysis in serum .

Basic: What are the best practices for evaluating cytotoxicity while minimizing false positives?

Answer:

- Multi-assay validation : Combine MTT, resazurin, and clonogenic assays to cross-verify IC₅₀ values .

- Counter-screening : Test against non-tumor cells (e.g., HEK293) to assess selectivity indices .

- Mechanistic deconvolution : Perform caspase-3/7 assays to confirm apoptosis induction vs. necrotic cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.